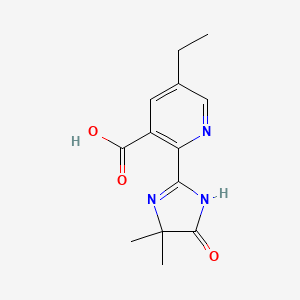
4-Desisopropyl-4-methyl Imazethapyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Desisopropyl-4-methyl Imazethapyr is a derivative of Imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective action against a wide range of weeds, making them valuable in agricultural practices. This compound is particularly noted for its effectiveness in controlling annual grasses, broadleaf weeds, and perennial sedges in various crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-methyl Imazethapyr typically involves the modification of the parent compound, Imazethapyr. The process includes the removal of the isopropyl group and the introduction of a methyl group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the isopropyl group with a methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its degradation in soil and its impact on soil health and microbial populations.
Biological Studies: Investigating its effects on non-target organisms, including aquatic life and soil microorganisms.
Industrial Applications: Utilized in the formulation of herbicidal products for commercial use.
作用機序
The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .
類似化合物との比較
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: Known for its effectiveness against a broad spectrum of weeds.
Uniqueness
4-Desisopropyl-4-methyl Imazethapyr is unique due to its specific structural modifications, which enhance its selectivity and effectiveness against certain weed species. Its modified structure also influences its degradation rate and environmental impact, making it a valuable alternative in specific agricultural settings.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19) |
InChIキー |
OYEPWAGTLOPQFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


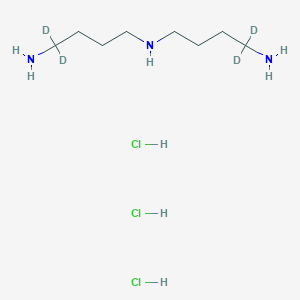
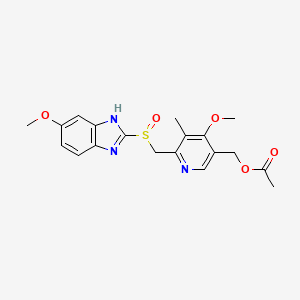
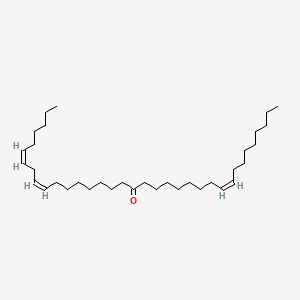
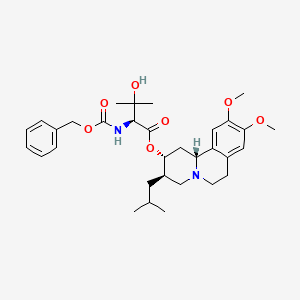
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
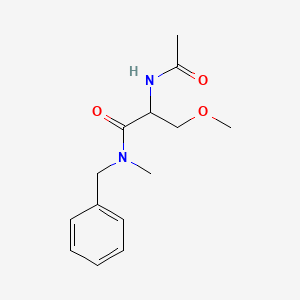
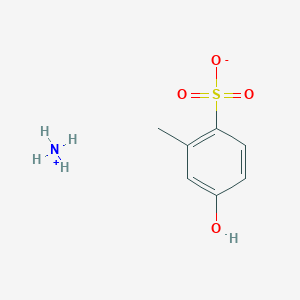
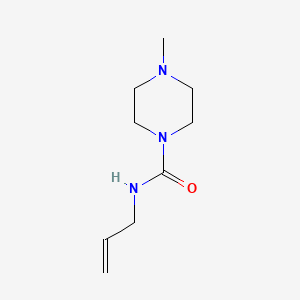
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
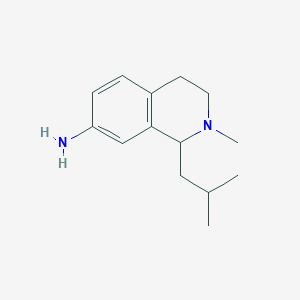

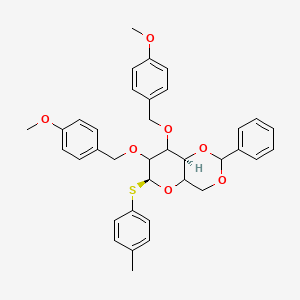
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
